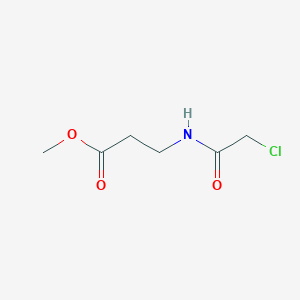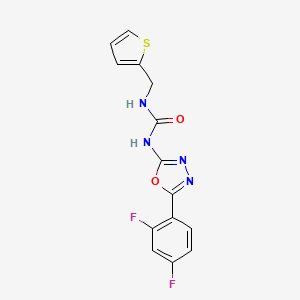
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as DTU, is a chemical compound that has attracted attention in scientific research due to its potential biological activities. It belongs to the class of urea derivatives and has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, studies have suggested that 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea inhibits the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. Studies have found that 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea inhibits the activity of COX-2 and MMPs, which are involved in cancer cell growth and inflammation. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has also been found to activate the AMPK pathway, which plays a role in glucose metabolism and energy homeostasis. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. It has been found to be stable under various conditions and has low toxicity. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been synthesized by various methods, making it readily available for research. However, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea. One area of research is to further investigate the mechanism of action of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea. Understanding the molecular targets of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can provide insight into its biological activities and potential therapeutic applications. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea in vivo. This can provide information on the optimal dosing and administration of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea for therapeutic applications. Additionally, research can be conducted to investigate the potential of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been synthesized by various methods, including the reaction of 2,4-difluorophenylhydrazine with ethyl isocyanate, followed by reaction with 2-(thiophen-2-ylmethyl)-1,3-oxazolidin-5-one, and then with potassium cyanate. Another method involves the reaction of 2,4-difluorophenylhydrazine with ethyl isocyanate, followed by reaction with 2-(thiophen-2-ylmethyl)-1,3-oxazolidin-5-one, and then with ammonium thiocyanate.
Applications De Recherche Scientifique
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic activities. Studies have shown that 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c15-8-3-4-10(11(16)6-8)12-19-20-14(22-12)18-13(21)17-7-9-2-1-5-23-9/h1-6H,7H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSLAOUVXHKBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

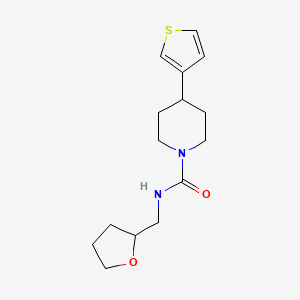
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2934837.png)
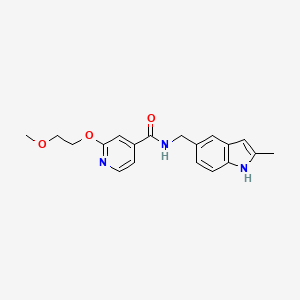
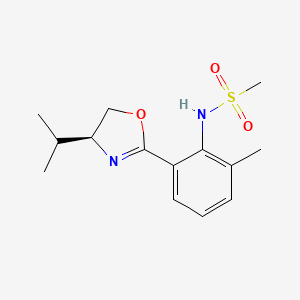

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2934843.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2934845.png)
![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)
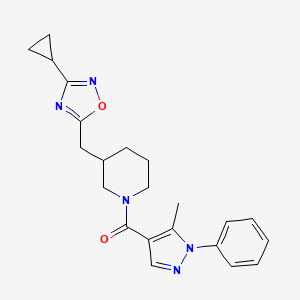

![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)
